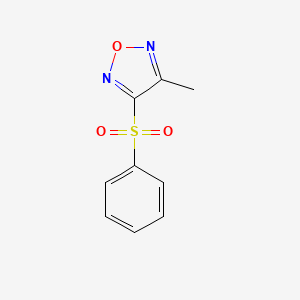

3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonyl)-4-methyl-1,2,5-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-7-9(11-14-10-7)15(12,13)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGMRXSTBCVRPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879726 | |

| Record name | FURAZAN, METHYL(PHENYLSULFONYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49739-42-6 | |

| Record name | FURAZAN, METHYL(PHENYLSULFONYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Sulfonyl Hydrazides with Nitriles

A widely referenced method involves the cyclocondensation of benzenesulfonyl hydrazides with methyl-substituted nitriles under acidic conditions. This route leverages the nucleophilic attack of the hydrazide nitrogen on the nitrile carbon, followed by intramolecular cyclization to form the oxadiazole ring.

Key steps include:

-

Reagent System : Phosphorus oxychloride (POCl₃) in anhydrous dichloromethane at 0–5°C.

-

Intermediate Isolation : The sulfonyl hydrazide intermediate is precipitated and purified via recrystallization from ethanol/water (yield: 65–72%).

-

Cyclization : Heating the intermediate at 80°C for 6–8 hours in toluene with catalytic p-toluenesulfonic acid (PTSA).

Optimization Challenges :

Oxidation of 3-Methyl-4-(phenylthio)-1,2,5-oxadiazole

An alternative pathway oxidizes the thioether precursor to the sulfonyl derivative using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

Experimental Conditions :

Advantages :

Comparative Analysis of Methodologies

The table below evaluates two primary synthetic routes based on yield, scalability, and practicality:

Key Observations :

-

The oxidation route provides higher yields but requires pre-synthesized thioether intermediates.

-

Cyclocondensation is more direct but necessitates stringent moisture control.

Advanced Modifications and Catalytic Innovations

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 120°C) reduces cyclocondensation time from 8 hours to 30 minutes, achieving comparable yields (68–70%). This technique minimizes thermal decomposition of sensitive intermediates.

Solvent-Free Synthesis

Ball-milling equimolar quantities of benzenesulfonyl hydrazide and methyl nitrile with silica-supported POCl₃ yields the product in 60% yield after 2 hours, eliminating volatile organic solvent use.

Purification and Characterization Protocols

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.55–8.10 (m, 5H, Ar-H).

-

IR : 1350 cm⁻¹ (SO₂ asymmetric stretch), 1160 cm⁻¹ (SO₂ symmetric stretch).

Industrial-Scale Production Considerations

Cost Analysis

Chemical Reactions Analysis

Ring Formation and Synthetic Pathways

The oxadiazole ring is typically synthesized via cyclization reactions. A common route involves:

-

Hydrazine-carboxylic acid condensation : Reaction of methyl-substituted hydrazine derivatives with phenylsulfonyl-containing carboxylic acids under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

-

Oxidative cyclization : Oxidation of thioacetamide precursors with H₂O₂ or HNO₃ to form the sulfonyl group and oxadiazole ring .

Ring-Opening and Reduction Reactions

The 1,2,5-oxadiazole ring undergoes selective cleavage under specific conditions:

Example : Reduction produces 3-methyl-4-(phenylsulfonyl)diamine, which can be further functionalized.

Electrophilic and Nucleophilic Substitutions

The electron-deficient oxadiazole ring directs reactivity:

Electrophilic Attack

-

Limited due to electron withdrawal by sulfonyl and oxadiazole groups.

-

Nitration : Occurs on the phenyl ring (meta to sulfonyl group) under mixed acid conditions .

Nucleophilic Substitution

-

At C3/C4 : Methyl and sulfonyl groups sterically hinder substitution.

-

At C2 : Reacts with amines or alkoxides to form 2-substituted derivatives (e.g., 2-amino or 2-alkoxy oxadiazoles) .

Example :

textThis compound + RNH₂ → 2-R-substituted oxadiazole + NH₃[2]

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions:

-

With alkynes : Forms pyrazole or triazole hybrids under Cu-catalyzed conditions .

-

With nitrile oxides : Generates fused heterocyclic systems .

Notable Example :

Sulfonyl Group Reactivity

-

Nucleophilic displacement : The phenylsulfonyl group resists substitution but can undergo SNAr under extreme conditions (e.g., NaN₃ in DMF at 150°C) .

-

Reduction : LiAlH₄ reduces sulfonyl to thioether, though rarely reported for this compound.

Methyl Group Oxidation

-

KMnO₄/H₂SO₄ : Oxidizes methyl to carboxylate, yielding 3-carboxy-4-(phenylsulfonyl)-1,2,5-oxadiazole.

Thermal and Photochemical Behavior

-

Thermal decomposition : >200°C releases SO₂ and forms methyl nitrile byproducts .

-

Photolysis : UV irradiation induces ring contraction to imidazoles or isooxazoles .

Biological Activity Modulation

Chemical modifications alter bioactivity:

-

Anticancer : 2-Amino derivatives show enhanced cytotoxicity (IC₅₀ = 1.2–4.7 µM vs. HeLa) .

-

Antimicrobial : Sulfonyl-to-thioether conversion reduces potency, highlighting the sulfonyl group’s role .

Comparative Reactivity of Analogues

| Compound | Key Reaction Differences |

|---|---|

| 3-Methyl-4-(phenylthio)-1,2,5-oxadiazole | Faster nucleophilic substitution at C2 |

| 3-Trifluoromethyl analogue | Enhanced resistance to hydrolysis |

Scientific Research Applications

Anticancer Applications

Mechanisms of Action

Research indicates that 1,2,5-oxadiazole derivatives exhibit significant anticancer activity by inducing apoptosis and inhibiting tumor cell proliferation. For instance, compounds containing the oxadiazole ring have been shown to modulate signaling pathways such as the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

- Histone Deacetylase Inhibition : A study demonstrated that novel derivatives of 1,2,5-oxadiazole exhibited superior inhibitory activity against various human cancer cell lines compared to established drugs like SAHA (suberoylanilide hydroxamic acid). The compounds tested showed enhanced cytotoxic effects on cancer cells including HeLa and HCT-116 .

- Structure-Activity Relationship : The incorporation of different substituents on the oxadiazole ring significantly impacted anticancer activity. For example, the presence of electron-withdrawing groups was found to enhance growth-inhibitory effects against several cancer cell lines .

Antimicrobial Properties

Broad-Spectrum Activity

The 1,3,4-oxadiazole scaffold is known for its antimicrobial properties. Research has indicated that derivatives of this compound can effectively inhibit both bacterial and fungal growth.

Case Studies

- Antibacterial Activity : A series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and screened for their antibacterial efficacy. Compounds demonstrated comparable or superior activity against pathogens like Staphylococcus aureus and Escherichia coli compared to standard antibiotics .

- Antifungal Activity : In another study, specific oxadiazole derivatives showed significant antifungal activity against strains such as Aspergillus niger, suggesting their potential use in treating fungal infections .

Antitubercular Activity

Mechanism and Efficacy

Recent studies have highlighted the antitubercular potential of oxadiazole derivatives through their ability to generate nitric oxide (NO), which is crucial for combating Mycobacterium tuberculosis. The bioactivity correlates with the compound's ability to release NO upon metabolic activation .

Case Studies

- Furoxan Derivatives : Specific furoxan derivatives of 1,2,5-oxadiazole were evaluated against multidrug-resistant strains of M. tuberculosis. These compounds exhibited promising MIC90 values indicating effective inhibition of bacterial growth at low concentrations .

- Nitric Oxide Generation : The antitubercular efficacy was linked to NO production; compounds that released higher levels of NO showed better activity against M. tuberculosis strains .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole N2-Oxide (VL16E)

- Structure : Differs by the addition of a second phenylsulfonyl group and an N-oxide moiety.

- Activity: VL16E is a potent thioredoxin glutathione reductase (TGR) inhibitor, effective against cestode parasites (e.g., Mesocestoides vogae). In vivo studies showed a 28% reduction in larval burden in mice, comparable to praziquantel but with a novel mechanism targeting redox homeostasis .

- Advantage : Dual inhibition of TR and GR activities in parasites, making it a promising antiparasitic agent.

4-(Hydroxyalkoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-Oxides (3d–3j)

- Structure: Variants include hydroxyethyl, hydroxyoctyl, and carboxymethylphenoxy substituents at position 3.

- Activity : Tested as histone deacetylase (HDAC) inhibitors, with moderate to high yields (56–88%). Compound 3g (80% yield) demonstrated optimal synthesis efficiency, while 3h (70% yield) featured a conjugated alkene for enhanced reactivity .

- Key Difference : Hydrophilic substituents improve solubility but may reduce membrane permeability compared to the methyl group in the target compound.

4-(Coumarin-Linked)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-Oxide (Compound 66)

- Structure : Incorporates a coumarin moiety via an ethyl linker.

- Activity: Exhibited potent antiproliferative activity with IC50 values of 0.024–0.22 µM across cancer cell lines (HeLa, A549). The coumarin group enhances DNA intercalation and nitric oxide (NO) release, synergizing with the oxadiazole’s redox activity .

- Advantage: Dual functionality (NO donor + cytotoxic agent) outperforms standalone oxadiazoles in anticancer potency.

1,2,5-Oxadiazole-Sulfonamide Hybrids (4a–4j)

- Structure : Sulfonamide group replaces phenylsulfonyl, with varied aryl/alkyl amines.

- Activity : Evaluated for anti-inflammatory effects via carrageenan-induced paw edema assays. Compounds showed dose-dependent inhibition but lower potency compared to phenylsulfonyl derivatives, likely due to reduced electron-withdrawing effects .

Energetic Derivatives (BNFF-1/ANFF-1)

- Structure: Nitro and amino substituents on the oxadiazole ring.

- Application: High-energy materials with decomposition activation energies of ~40–50 kcal/mol. Their stability and detonation velocity are superior to non-nitrated analogs, highlighting the role of electron-deficient substituents in materials science .

Structural and Functional Analysis

Mechanistic Insights

- Antiparasitic Activity : VL16E’s N-oxide moiety enhances redox cycling, disrupting parasitic TGR and causing oxidative stress .

- Anticancer Activity: Coumarin hybrids (e.g., Compound 66) release NO, inducing DNA damage and apoptosis, while phenylsulfonyl groups stabilize the transition state in enzyme inhibition .

- Steric Effects : The methyl group in 3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole may hinder interactions with bulkier enzyme pockets compared to VL16E’s bis-sulfonyl groups.

Biological Activity

3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a five-membered heterocyclic ring with a methyl group and a phenylsulfonyl substituent, contributing to its reactivity and biological profile. The general structure can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), HepG2 (liver cancer), and others.

- Mechanism : Induction of apoptosis through the modulation of apoptotic proteins such as Bax and BCL-2. The compound increased the apoptosis rate significantly compared to untreated controls .

| Cell Line | IC50 (µM) | Effect on Apoptosis (%) |

|---|---|---|

| MDA-MB-231 | 12.5 | 51.2 |

| HepG2 | 8.0 | 45.0 |

2. Antimicrobial Activity

The compound has also shown promising results against various microbial strains, particularly Mycobacterium tuberculosis (Mtb). A study reported that derivatives of oxadiazole exhibited potent anti-tubercular activity with minimal inhibitory concentrations (MIC) in the low µg/mL range .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis H37Rv | 0.045 |

3. Leishmanicidal Activity

In addition to its anticancer and antimicrobial properties, this compound derivatives have been explored for their leishmanicidal activities. These compounds demonstrated effective inhibition of Leishmania species in vitro, suggesting their potential as therapeutic agents against leishmaniasis .

The biological activities of this compound can be attributed to several mechanisms:

- Nitric Oxide (NO) Release : Similar compounds in the oxadiazole family have been shown to release NO upon bioactivation, which plays a crucial role in neuroprotection and cytotoxicity modulation .

- Apoptosis Induction : The compound influences apoptotic pathways by regulating pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

A study conducted on the MDA-MB-231 cell line revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis. Flow cytometry analysis indicated that at an IC50 value of 12.5 µM, the percentage of apoptotic cells rose to over 51%, significantly higher than controls .

Case Study 2: Anti-Tubercular Activity

In a comparative study assessing various oxadiazole derivatives against Mtb strains, it was found that certain modifications to the oxadiazole ring enhanced activity against resistant strains. The compound demonstrated an MIC of 0.045 µg/mL against Mtb H37Rv, indicating strong potential for development as an anti-tubercular agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.